2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide to form the thioether.
Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 1-methyl-1H-pyrrole-2-carbaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The hydrazide group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
- 2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to the presence of both benzimidazole and pyrrole rings, which provide a diverse range of chemical reactivity and biological activity. The hydrazide group further enhances its potential for forming covalent interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-20-8-4-5-11(20)9-16-19-14(21)10-22-15-17-12-6-2-3-7-13(12)18-15/h2-9H,10H2,1H3,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
WLJIJSDQNHJXKG-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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